9-Oxa-6-azaspiro[4.5]decane

Spirocyclic scaffold Morpholine Pharmacophore geometry

9-Oxa-6-azaspiro[4.5]decane (CAS 51130-61-1) is a saturated spirocyclic heterocycle with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol. Its structure consists of a morpholine ring (containing both oxygen and nitrogen heteroatoms) spiro-fused to a cyclopentane ring at a single quaternary carbon, producing a compact, three-dimensional scaffold with zero rotatable bonds.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 51130-61-1
Cat. No. B2449462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxa-6-azaspiro[4.5]decane
CAS51130-61-1
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CCC2(C1)COCCN2
InChIInChI=1S/C8H15NO/c1-2-4-8(3-1)7-10-6-5-9-8/h9H,1-7H2
InChIKeyBEAXLFRGOMHRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Oxa-6-azaspiro[4.5]decane (CAS 51130-61-1): A Spirocyclic Morpholine Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


9-Oxa-6-azaspiro[4.5]decane (CAS 51130-61-1) is a saturated spirocyclic heterocycle with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. Its structure consists of a morpholine ring (containing both oxygen and nitrogen heteroatoms) spiro-fused to a cyclopentane ring at a single quaternary carbon, producing a compact, three-dimensional scaffold with zero rotatable bonds . This compound belongs to the oxa-azaspiro[4.5]decane family, a class of spirocyclic building blocks increasingly employed in fragment-based drug discovery (FBDD) and medicinal chemistry for their conformational rigidity, favorable physicochemical profiles, and ability to project substituents into distinct vectors of three-dimensional space [2].

Why 9-Oxa-6-azaspiro[4.5]decane Cannot Be Replaced by 1-Oxa-8-azaspiro[4.5]decane or Other Regioisomers in Spirocyclic Scaffold Selection


Oxa-azaspiro[4.5]decane regioisomers share identical molecular formula, molecular weight, XLogP3 (=0.5), topological polar surface area (21.3 Ų), hydrogen bond donor/acceptor counts, and rotatable bond count, yet they are not interchangeable [1]. The critical distinction lies in the spatial arrangement of the heteroatoms: 9-Oxa-6-azaspiro[4.5]decane places both oxygen and nitrogen within a single morpholine-like six-membered ring, whereas the more extensively characterized 1-Oxa-8-azaspiro[4.5]decane segregates the oxygen into a tetrahydrofuran ring and the nitrogen into a piperidine ring [2]. This topological divergence alters the vectorial presentation of hydrogen bond donor/acceptor pharmacophores, the conformational landscape accessible to substituents, and the metabolic vulnerability of the scaffold [3]. Consequently, structure-activity relationships (SAR) established for 1-oxa-8-azaspiro[4.5]decane-derived ligands at sigma-1 receptors, fatty acid amide hydrolase (FAAH), or M1 muscarinic receptors cannot be extrapolated to the 9-oxa-6-azaspiro[4.5]decane scaffold, making blind substitution scientifically unsound [2].

Quantitative Differentiation Evidence for 9-Oxa-6-azaspiro[4.5]decane vs. Closest Oxa-Azaspiro Regioisomers


Heteroatom Ring Topology: Both Heteroatoms Co-localized in a Morpholine Ring vs. Segregated Across Two Rings

In 9-Oxa-6-azaspiro[4.5]decane, the oxygen (position 9) and nitrogen (position 6) are both located within the six-membered ring, forming a morpholine substructure spiro-fused to a carbocyclic cyclopentane ring. By contrast, in 1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1), the oxygen resides in a five-membered tetrahydrofuran ring and the nitrogen occupies a separate six-membered piperidine ring [1]. This structural difference produces distinct vectorial presentation of the hydrogen bond acceptor (oxygen lone pairs) and hydrogen bond donor (N–H) motifs, which are critical determinants of molecular recognition at protein binding sites. Computed molecular descriptors are identical between the two regioisomers (XLogP3 = 0.5, TPSA = 21.3 Ų, HBD = 1, HBA = 2, rotatable bonds = 0), confirming that the differentiation is purely topological [2].

Spirocyclic scaffold Morpholine Pharmacophore geometry Conformational restriction

Boiling Point Difference Between 9-Oxa-6-azaspiro[4.5]decane and 1-Oxa-8-azaspiro[4.5]decane

9-Oxa-6-azaspiro[4.5]decane exhibits a boiling point of 228.1 ± 15.0 °C at 760 mmHg, while its regioisomer 1-Oxa-8-azaspiro[4.5]decane boils at 229.3 ± 33.0 °C at 760 mmHg [1]. The narrower boiling point uncertainty range of the 9-oxa-6-azaspiro[4.5]decane (±15.0 °C vs. ±33.0 °C) and its slightly lower boiling point may offer practical advantages in fractional distillation purification protocols, though the absolute difference (1.2 °C) is modest . Both compounds have comparable density (1.0 ± 0.1 g/cm³) and flash point (~85 °C) [2].

Physicochemical property Boiling point Purification Distillation

Natural Product Privilege: The 9-Oxa-6-azaspiro[4.5]decane Core Occurs in Bioactive Yanhusanine Alkaloids, Whereas 1-Oxa-8-azaspiro[4.5]decane Has No Known Natural Product Counterpart

The 1-oxa-6-azaspiro[4.5]decane core—a substructure of 9-Oxa-6-azaspiro[4.5]decane—is found in yanhusanines A–F, a series of isoquinoline-derived alkaloid enantiomers isolated from Corydalis yanhusuo tubers. Among these, compound 1 possesses a rare 1-oxa-6-azaspiro[4.5]decane core containing an N-CHO group. Several yanhusanine enantiomers exhibited selective inhibitory activity against human carboxylesterase 2 (hCE2), with IC₅₀ values in the range of 2.0–13.2 μM [1]. By contrast, no natural product containing the 1-oxa-8-azaspiro[4.5]decane scaffold has been reported, and the extensive patent literature on this scaffold (sigma-1 radioligands, FAAH inhibitors, M1 muscarinic agonists) reflects exclusively synthetic derivation [2]. The natural product provenance of the 9-oxa-6-azaspiro[4.5]decane scaffold may confer evolutionary pre-validation of its drug-likeness and biocompatibility.

Natural product Alkaloid Carboxylesterase inhibition Privileged scaffold

Target Space Complementarity: The 9-Oxa-6-azaspiro[4.5]decane Scaffold is Largely Unexplored Relative to the Extensively Characterized 1-Oxa-8-azaspiro[4.5]decane Scaffold

The 1-oxa-8-azaspiro[4.5]decane scaffold has been extensively characterized across multiple target classes: sigma-1 receptor ligands with Ki(σ1) values of 0.47–12.1 nM and selectivity over σ2 of 2–44 fold [1]; FAAH covalent inhibitors with kinact/Ki > 1500 M⁻¹s⁻¹ [2]; and M1 muscarinic partial agonists with in vivo efficacy in scopolamine-impaired passive avoidance tasks at oral doses of 0.016–0.031 mg/kg [3]. No published primary literature reports quantitative target engagement data for the 9-Oxa-6-azaspiro[4.5]decane scaffold at these or other therapeutically relevant targets [4]. This absence of prior art represents both a limitation (lack of established SAR) and a strategic advantage (access to novel, unencumbered chemical space for de novo hit discovery programs).

Target engagement Sigma-1 receptor FAAH M1 muscarinic Intellectual property

Evidence-Backed Application Scenarios for 9-Oxa-6-azaspiro[4.5]decane Procurement


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Novel, Three-Dimensional, Spirocyclic Morpholine Scaffolds

9-Oxa-6-azaspiro[4.5]decane satisfies key fragment criteria: MW = 141.21 Da (within the rule-of-three guideline of ≤300 Da), zero rotatable bonds (maximizing conformational rigidity), balanced XLogP3 = 0.5, and TPSA = 21.3 Ų (favorable for passive permeability) [1]. Its morpholine substructure provides a hydrogen bond acceptor (ether oxygen) and a hydrogen bond donor (secondary amine), enabling diverse intermolecular interactions while the spirocyclic architecture projects substituents into distinct three-dimensional vectors unattainable with planar aromatic fragments [2]. The scaffold's absence from the extensively patented 1-oxa-8-azaspiro[4.5]decane chemical space [3] makes it particularly attractive for organizations seeking to build proprietary fragment libraries with freedom-to-operate.

Synthesis of hCE2 Inhibitor Candidates Inspired by the Yanhusanine Natural Product Pharmacophore

The discovery that yanhusanine alkaloids containing the 1-oxa-6-azaspiro[4.5]decane core exhibit selective hCE2 inhibition (IC₅₀ = 2.0–13.2 μM) [1] establishes this scaffold as a privileged starting point for medicinal chemistry optimization targeting human carboxylesterase 2. hCE2 is a key enzyme in the hydrolysis of prodrugs (e.g., irinotecan, capecitabine) and is implicated in lipid metabolism and drug resistance. 9-Oxa-6-azaspiro[4.5]decane can serve as the unadorned core for systematic structure-activity relationship exploration, enabling the design of focused libraries that explore substituent effects on hCE2 potency, selectivity over hCE1, and metabolic stability.

Late-Stage C–H Functionalization Substrate for Biocatalytic Spirocyclic Diversification

The P450BM3-mediated late-stage C–H functionalization methodology developed for spirocyclic piperidines, including 6-azaspiro[4.5]decane [1], is directly transferable to 9-Oxa-6-azaspiro[4.5]decane. The presence of an unactivated cyclopentane ring provides multiple potential sites for regio- and stereoselective enzymatic hydroxylation, enabling the introduction of synthetic handles at positions that are inaccessible through conventional electrophilic or nucleophilic chemistry. This biocatalytic approach is particularly valuable for fragment-based drug discovery, where the ability to install a hydroxyl group as a growth vector without protecting group manipulation significantly streamlines the fragment-to-lead optimization process [2].

Morpholine-Containing Spirocyclic Building Block for CNS-Targeted Compound Libraries

The morpholine substructure within 9-Oxa-6-azaspiro[4.5]decane is a well-validated motif in central nervous system (CNS) drug design, contributing to balanced lipophilicity, reduced hERG liability, and improved brain penetration relative to piperidine-only scaffolds [1]. The spirocyclic fusion to a cyclopentane ring further increases three-dimensionality (Fsp³ = 1.0 for the fully saturated scaffold), which correlates with improved clinical success rates [2]. While 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated CNS activity at sigma-1 receptors (brain uptake at 2 min post-injection in mice; 70–75% reduction in brain-to-blood ratio upon SA4503 pretreatment) [3], the 9-oxa-6-azaspiro[4.5]decane scaffold offers an alternative topological presentation of the morpholine pharmacophore, potentially accessing distinct CNS target profiles or improving selectivity within GPCR and ion channel families.

Quote Request

Request a Quote for 9-Oxa-6-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.